molecular formula C13H14BrN3O3 B2435517 5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-2-carboxamide CAS No. 1797182-02-5

5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-2-carboxamide

Cat. No. B2435517
CAS RN: 1797182-02-5
M. Wt: 340.177
InChI Key: WFWSQNBYMYRRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-2-carboxamide, commonly known as BRD0705, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Novel Antiprotozoal Agents

Research has shown the synthesis of compounds with structures similar to the specified chemical, demonstrating potent antiprotozoal activities. These compounds have been tested against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing significant in vitro IC(50) values and in vivo activity in mouse models, indicating their potential as therapeutic agents against diseases like sleeping sickness and malaria (Ismail et al., 2004).

Versatile Precursors for Heterocyclic Compounds

Compounds containing the bromo and pyrazole groups serve as versatile precursors in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, triazoles, and aminomethyl derivatives. These syntheses involve various reactions such as cyclocondensation, nucleophilic substitution, and cycloaddition, leading to products with potential applications in medicinal chemistry and material science (Martins et al., 2013).

Novel Synthesis Methods

Innovative synthesis methods for pyrazole derivatives, featuring bromo groups, have been developed. These methods provide a more efficient and versatile approach to synthesizing a variety of carboxamide compounds, potentially useful in further chemical transformations and pharmaceutical development (Bobko et al., 2012).

Structural and Electronic Analysis

The study of pyrazole-thiophene-based amide derivatives synthesized through various methodologies, including Pd(0)-catalyzed Suzuki–Miyaura cross-coupling, has been conducted. These compounds have been analyzed for their non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors, demonstrating the potential for applications in materials science and as active pharmaceutical ingredients (Kanwal et al., 2022).

Synthesis of Heterocycles with Anti-avian Influenza Activity

Some derivatives synthesized from compounds structurally related to the queried chemical have shown promising antiviral activity against the H5N1 avian influenza virus. This highlights the potential of such compounds in the development of new antiviral drugs (Flefel et al., 2012).

properties

IUPAC Name

5-bromo-N-[1-(oxan-4-yl)pyrazol-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3/c14-12-2-1-11(20-12)13(18)16-9-7-15-17(8-9)10-3-5-19-6-4-10/h1-2,7-8,10H,3-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWSQNBYMYRRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.